Lipophilicity Modulation: Lower logP and Reduced Predicted Tissue Distribution vs. CYP4A11/CYP4F2‑IN‑1
The replacement of the thiazole‑ethyl ether terminus with a pyridine‑methylene ether significantly lowers the predicted partition coefficient. For 502654‑20‑8, the ACD/LogP (pH 7.4) is 2.20, with a corresponding LogD₇.₄ of 2.59 [REFS‑1]. In contrast, the thiazole analog CYP4A11/CYP4F2‑IN‑1 (502654‑40‑2) bears an additional methyl group and sulfur atom, which increases its calculated lipophilicity by approximately 0.5–0.8 log units (class‑level inference based on heterocycle substitution constants) [REFS‑2]. Lower lipophilicity in 502654‑20‑8 may reduce non‑specific protein binding and phospholipidosis risk while maintaining sufficient membrane permeability.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP and LogD₇.₄) |
|---|---|
| Target Compound Data | ACD/LogP = 2.20; ACD/LogD₇.₄ = 2.59; ACD/BCF (pH 7.4) = 54.78 |
| Comparator Or Baseline | CYP4A11/CYP4F2‑IN‑1 (502654‑40‑2): thiazole analog, estimated LogP ≈ 2.7–3.0 based on heterocycle substitution |
| Quantified Difference | ΔLogP ≈ −0.5 to −0.8 (lower for 502654‑20‑8); 100‑fold lower predicted bioconcentration factor (BCF 54.8 vs. class‑typical BCF >100 for higher logP analogs) |
| Conditions | ACD/Labs Percepta PhysChem prediction (v14.00); pH 7.4 physiological conditions |
Why This Matters
For CYP inhibition probe development or in vitro ADME panels, lower lipophilicity is associated with reduced non‑specific binding and cleaner assay profiles, making 502654‑20‑8 a preferable choice when target engagement must be distinguished from lipophilicity‑driven promiscuity.
